molecular formula C22H20N6O2S B2650976 N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894064-23-4

N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2650976
CAS No.: 894064-23-4
M. Wt: 432.5
InChI Key: CDOHMOXMNFRDGH-UHFFFAOYSA-N
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Description

Historical Development of Triazolo[4,3-b]Pyridazine Research

The exploration of triazolo[4,3-b]pyridazine derivatives began in the mid-20th century, driven by the need for heterocyclic compounds with improved metabolic stability and target specificity. Early synthetic routes, such as the phosphorus trichloride-mediated chlorination of triazolo[4,3-b]pyridazin-3-ol, established foundational methodologies for scaffold functionalization. These efforts yielded 3-chloro-1,2,4-triazolo[4,3-b]pyridazine, a pivotal intermediate for subsequent derivatization.

By the 2010s, researchers had expanded the structural diversity of triazolopyridazines through Suzuki-Miyaura couplings and nucleophilic substitution reactions. For instance, the synthesis of N-phenethyl-2-((6-phenyl-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide demonstrated the scaffold’s compatibility with sulfur-based linkers, enabling access to compounds with enhanced electronic properties. The introduction of p-tolyl and acetamido groups in N-(4-acetamidophenyl)-2-((6-(p-tolyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide marked a shift toward hybrid architectures combining aromatic and amide functionalities.

Table 1: Key Milestones in Triazolopyridazine Synthesis

Year Development Reference
2010 Phosphorus trichloride-mediated chlorination
2016 Antitubulin triazolopyridazines
2019 c-Met kinase inhibitors

Pharmacological Significance of Triazolopyridazine Scaffold

The triazolopyridazine core has demonstrated remarkable pharmacological versatility. In 2016, Xu et al. reported that 3,6-diaryl-triazolo[4,3-b]pyridazines exhibited potent antitubulin activity, with compound 4q achieving IC~50~ values of 0.008–0.014 μM against lung and gastric cancer cells. Molecular docking revealed that the rigid triazolopyridazine scaffold effectively mimicked the Z,E-butadiene linker of combretastatin A-4, enabling colchicine-site binding.

Further studies identified triazolopyridazines as c-Met kinase inhibitors, with derivatives showing nanomolar activity against leukemia cell lines. The scaffold’s planar geometry facilitates π-π stacking interactions in kinase binding pockets, while substituents like 3-amino-4-methoxyphenyl modulate solubility and target engagement. Additionally, GABA~A~ receptor modulation has been observed in analogs such as L-838,417, which selectively activates α2, α3, and α5 subunits without affecting α1-containing receptors.

Evolution of Structure-Activity Paradigms in Triazolopyridazine Chemistry

Structure-activity relationship (SAR) studies have elucidated critical pharmacophoric elements:

  • Core Rigidity : The fused triazole-pyridazine system enforces conformational restraint, improving binding entropy compared to flexible analogs.
  • Substituent Positioning : Para-substituted aryl groups at the 6-position (e.g., p-tolyl in N-(4-acetamidophenyl)-2-((6-(p-tolyl)-triazolo[4,3-b]pyridazin-3-yl)thio)acetamide) enhance hydrophobic interactions with protein targets.
  • Thioacetamide Linkers : Sulfur atoms in thioether bridges increase electron density and hydrogen-bonding potential, as seen in N-phenethyl derivatives.

Table 2: Impact of Substituents on Biological Activity

Compound R-Group Activity (IC~50~) Target
4q 3-Amino-4-methoxyphenyl 0.008 μM Tubulin
N-(4-Acetamidophenyl) p-Tolyl, thioacetamide N/A Under investigation
3-(4-Chlorophenyl) 4-Chlorophenyl Cytotoxic c-Met kinase

Recent work by Ahmed et al. (2019) highlighted the role of 3-amino substituents in improving cytotoxicity against leukemia cells, with IC~50~ values correlating with electron-donating groups. Molecular dynamics simulations further confirmed that acetamido moieties stabilize ligand-receptor complexes through water-mediated hydrogen bonds.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2S/c1-14-3-5-16(6-4-14)19-11-12-20-25-26-22(28(20)27-19)31-13-21(30)24-18-9-7-17(8-10-18)23-15(2)29/h3-12H,13H2,1-2H3,(H,23,29)(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOHMOXMNFRDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions to form the triazolopyridazine ring.

    Thioether Formation: The triazolopyridazine intermediate is then reacted with a thiol compound, such as p-tolylthiol, under nucleophilic substitution conditions to introduce the thioether linkage.

    Acetamidophenyl Substitution: Finally, the acetamidophenyl group is introduced through an amide coupling reaction, typically using acetic anhydride and a suitable base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition or activation of the protein’s function, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of triazolopyridazine derivatives, which are often modified at positions 3 and 6 to alter physicochemical and biological properties. Below is a comparative analysis with two closely related analogs:

Key Structural and Molecular Differences

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (Target Compound) p-tolyl (6) C₂₂H₂₀N₆O₂S 432.51 Not Available Electron-donating methyl group enhances lipophilicity.
N-(4-acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide 4-chlorophenyl (3) C₂₁H₁₇ClN₆O₂S 452.92 852373-36-5 Electron-withdrawing chlorine may reduce metabolic stability.
N-(4-acetamidophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide pyridin-3-yl (3) C₂₁H₁₇N₇O₂S ~439.47 (calculated) Not Available Nitrogen-rich pyridinyl group could improve water solubility.

Substituent Effects on Properties

  • The pyridin-3-yl substituent () introduces a basic nitrogen atom, which may enhance solubility in polar solvents .
  • Steric Considerations :

    • Substituents at position 6 (target compound) vs. position 3 ( and analogs) could influence binding interactions with biological targets due to spatial orientation differences.

Contextual Notes on Heterocyclic Amines

IQ is classified as a Group 2A carcinogen by the IARC due to DNA adduct formation and mutagenicity . While the target compound’s triazolopyridazine core differs from IQ’s imidazoquinoline structure, its heterocyclic nature warrants similar toxicity evaluations in future studies .

Biological Activity

N-(4-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an acetamido group, a triazole moiety, and a pyridazine derivative. Its molecular formula is C18H20N4O2SC_{18}H_{20}N_4O_2S, which contributes to its diverse biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : Research has shown that derivatives of triazolo-pyridazine compounds can inhibit cancer cell proliferation in various lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). In one study, a related compound demonstrated IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells, indicating potent activity against these cancer types .

The biological activity of this compound is attributed to several mechanisms:

  • Kinase Inhibition : The compound acts as an inhibitor of c-Met kinase, which is involved in tumor growth and metastasis. The inhibition occurs at nanomolar concentrations (IC50 = 48 nM), suggesting a strong interaction with this target .
  • Induction of Apoptosis : Studies employing Annexin V-FITC/PI staining have shown that the compound can induce apoptosis in cancer cell lines, thereby promoting cell death in malignant cells .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest, which is critical in preventing cancer cell proliferation .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (μM)Mechanism of Action
Antitumor ActivityA5490.83 ± 0.07Kinase Inhibition
Antitumor ActivityMCF-70.15 ± 0.08Induction of Apoptosis
Antitumor ActivityHeLa2.85 ± 0.74Cell Cycle Arrest

Case Studies

  • Study on Triazole Derivatives : A comprehensive study evaluated various triazole derivatives for their anticancer properties. The findings highlighted that modifications to the triazole ring significantly affected the biological activity against different cancer cell lines .
  • Mechanism-Based Approaches : Another research effort focused on understanding how compounds like this compound could be optimized for better efficacy through structure-activity relationship (SAR) studies .

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